molecular formula C5H11NS B101152 3-Methylbutanethioamide CAS No. 16536-95-1

3-Methylbutanethioamide

Cat. No. B101152
CAS RN: 16536-95-1
M. Wt: 117.22 g/mol
InChI Key: NFWCTMFZCLAVSD-UHFFFAOYSA-N
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Description

3-Methylbutanethioamide, also known as 3-MBT, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields of research. This compound is a sulfur-containing organic molecule with the chemical formula C5H11NS. It is a colorless liquid with a pungent odor and is soluble in water and ethanol. The purpose of

Scientific Research Applications

  • Synthesis and Reactions of Related Compounds : A study by Fisyuk et al. (1997) explored the synthesis of N-3-oxoalkylamides and -thioamides, focusing on reactions involving 3-isothiocyanatobutanal, which could be relevant to understanding the chemical behavior and potential applications of 3-Methylbutanethioamide in synthesizing heterocyclic compounds (Fisyuk et al., 1997).

  • Histamine Receptor Antagonists : Research on thioperamide, a histamine H3 receptor antagonist, investigated its impact on brain histamine metabolism, highlighting how modifications in the histamine pathway can influence physiological responses. This study may provide a context for understanding the biological interactions of similar compounds, such as 3-Methylbutanethioamide, with histamine receptors (Barnes et al., 2001).

  • Ligand Synthesis and Metal Complexes : Bourosh et al. (2014) conducted a study on the synthesis of cobalt(III) and nickel(II) complexes using 3-hydroxyamino-3-methylbutan-2-one thiosemicarbazone as a ligand. This research provides insights into the potential use of 3-Methylbutanethioamide in creating metal complexes and its applications in coordination chemistry (Bourosh et al., 2014).

  • Pharmacological Applications : The pharmacological effects of compounds structurally similar to 3-Methylbutanethioamide, such as MDMA (3,4-methylenedioxymethamphetamine), have been extensively studied. Research in this area could offer a framework for understanding the potential pharmacological applications of 3-Methylbutanethioamide (Lester et al., 2000).

  • Animal Research and the 3Rs Principle : Studies on animal experimentation and the implementation of the 3Rs (Replacement, Reduction, Refinement) principle, like the research by Lewis (2019), are crucial for ethical scientific research, including studies involving compounds like 3-Methylbutanethioamide (Lewis, 2019).

properties

IUPAC Name

3-methylbutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWCTMFZCLAVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066077
Record name Butanethioamide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbutanethioamide

CAS RN

16536-95-1
Record name 3-Methylbutanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16536-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanethioamide, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanethioamide, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanethioamide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM King, M De Ryck, R Kaminski… - Journal of medicinal …, 2011 - ACS Publications
Primary amino acid derivatives (PAADs) (N′-benzyl 2-substituted 2-amino acetamides) are structurally related to functionalized amino acids (FAAs) (N′-benzyl 2-substituted 2-…
Number of citations: 19 pubs.acs.org
A Kirschning - Angewandte Chemie International Edition, 2021 - Wiley Online Library
… a precursor for the amino acids valine and leucine, with 2-hydroxy-3-methylbutanenitrile (50) as an intermediate; an alternative route proceeds via 2-hydroxy-3-methylbutanethioamide …
Number of citations: 59 onlinelibrary.wiley.com
R Pomorski, M García-Valverde, R Quesada… - RSC …, 2021 - pubs.rsc.org
Thioamide groups represent useful hydrogen-bonding motifs for the development of active transmembrane anion transporters. Using a 1,8-di(thioamido)carbazole scaffold the superior …
Number of citations: 10 pubs.rsc.org

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